

# spectroscopic comparison of Methyl 3-cyano-1H-indole-4-carboxylate isomers

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## Compound of Interest

Compound Name: Methyl 3-cyano-1H-indole-4-carboxylate

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## Spectroscopic Comparison of Methyl 3-cyano-1H-indole-carboxylate Isomers

A detailed analysis of the spectroscopic characteristics of positional isomers of Methyl 3-cyano-1H-indole-carboxylate, crucial intermediates in pharmaceutical research, is presented. This guide provides a comparative overview of their  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry data, supported by detailed experimental protocols.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the identification and differentiation of these isomeric compounds. The structural similarity of these isomers necessitates a careful and comparative spectroscopic analysis for unambiguous identification.

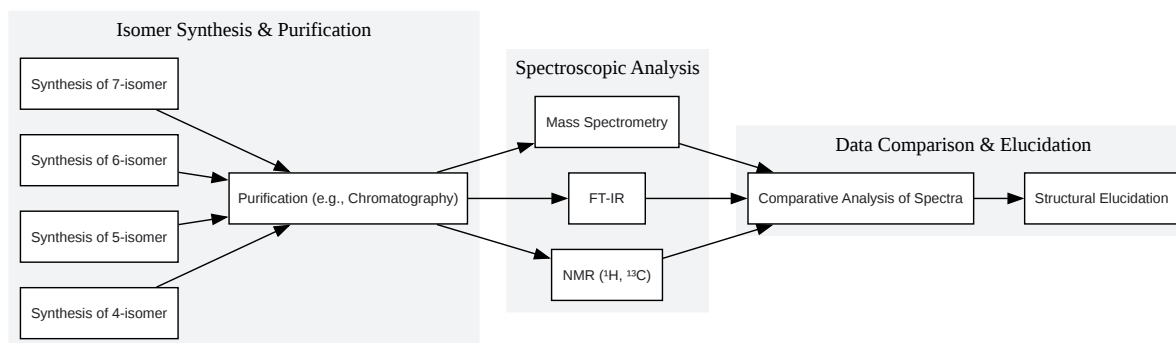
## Data Summary

The following table summarizes the available spectroscopic data for the isomers of Methyl 3-cyano-1H-indole-carboxylate. Due to the limited availability of complete, publicly accessible datasets for all isomers, this guide will be updated as more verified experimental data becomes available.

Isomer	Spectroscopic Data
Methyl 3-cyano-1H-indole-4-carboxylate	<sup>1</sup> H NMR (CDCl <sub>3</sub> , 300 MHz) δ: 8.48 (br s, 1H), 7.93 (d, J = 7.5 Hz, 1H), 7.59 (d, J = 8.1 Hz, 1H), 7.34 (t, J = 3.0 Hz, 1H), 7.23 (t, J = 7.7 Hz, 1H), 7.19 (br d, J = 3.0, 1H), 3.99 (s, 3H). <sup>[1]</sup> <sup>13</sup> C NMR (CDCl <sub>3</sub> , 75 MHz) δ: 168.4, 136.9, 127.6, 126.8, 123.6, 121.6, 121.3, 116.5, 103.9, 52.2. <sup>[1]</sup> IR (neat) cm <sup>-1</sup> : 3355, 1699, 1276. <sup>[1]</sup> Mass Spec.: Data not readily available.
Methyl 3-cyano-1H-indole-5-carboxylate	Molecular Formula: C <sub>11</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> Molecular Weight: 200.19 g/mol Specific experimental spectroscopic data is not readily available in the public domain.
Methyl 3-cyano-1H-indole-6-carboxylate	Molecular Formula: C <sub>11</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> Molecular Weight: 200.19 g/mol Specific experimental spectroscopic data is not readily available in the public domain.
Methyl 3-cyano-1H-indole-7-carboxylate	Molecular Formula: C <sub>11</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> Molecular Weight: 200.19 g/mol Specific experimental spectroscopic data is not readily available in the public domain.

## Experimental Workflow

The general workflow for the spectroscopic comparison of the Methyl 3-cyano-1H-indole-carboxylate isomers is outlined below. This process involves the isolation of each isomer, followed by analysis using various spectroscopic techniques and subsequent data comparison for structural elucidation.



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## References

- 1. [orgsyn.org](https://orgsyn.org) [orgsyn.org]
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